molecular formula C21H24FN5O4 B2967271 N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 898451-84-8

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2967271
CAS No.: 898451-84-8
M. Wt: 429.452
InChI Key: CFFVOHGZWLUNNQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide (CAS 898432-26-3) is an oxalamide derivative with the molecular formula C22H26ClFN4O2 and a molecular weight of 432.9 g/mol . Its structure features:

  • A 2-nitrophenyl group at the N2 position, contributing electron-withdrawing properties.
  • A central oxalamide backbone, common in bioactive compounds for hydrogen bonding and stability.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O4/c1-25-10-12-26(13-11-25)19(15-6-8-16(22)9-7-15)14-23-20(28)21(29)24-17-4-2-3-5-18(17)27(30)31/h2-9,19H,10-14H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFVOHGZWLUNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H32FN5O3
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 906151-02-8

The compound contains an oxalamide structure, which is often associated with various biological activities, including anti-inflammatory and antitumor effects.

Research indicates that compounds similar to this compound may interact with specific receptors, such as the GABA-A receptor. This receptor is crucial in mediating inhibitory neurotransmission in the central nervous system (CNS).

Key Mechanisms:

  • Positive Allosteric Modulation : The compound may act as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing its activity and potentially improving therapeutic outcomes for neurological disorders .
  • Metabolic Stability : Studies have shown that structural modifications can lead to improved metabolic stability, reducing the likelihood of hepatotoxicity compared to other compounds like alpidem .

Antitumor Effects

Preliminary studies have suggested that oxalamide derivatives exhibit antitumor properties. The presence of the nitrophenyl group may enhance interactions with cancer cell lines, leading to apoptosis and reduced proliferation.

Neuropharmacological Effects

The compound's interaction with GABA-A receptors suggests potential applications in treating anxiety and seizure disorders. The modulation of these receptors can lead to anxiolytic effects and muscle relaxation.

Case Studies and Research Findings

  • Study on GABA-A Modulation :
    • A series of benzimidazole derivatives were tested for their ability to modulate GABA-A receptors. The findings indicated that compounds with similar structural motifs to this compound exhibited significant PAM activity, suggesting a promising therapeutic profile for CNS disorders .
  • Anticancer Activity :
    • In vitro studies demonstrated that oxalamide derivatives could induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This highlights the potential for developing new anticancer agents based on this scaffold.

Data Tables

PropertyValue
Molecular FormulaC21H32FN5O3
Molecular Weight421.5 g/mol
CAS Number906151-02-8
Biological ActivitiesAntitumor, Neuropharmacological
StudyFindings
GABA-A ModulationPositive allosteric modulation observed
Antitumor ActivityInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Table 1: Structural Features of Selected Oxalamide Derivatives

Compound Name / CAS N1 Substituent N2 Substituent Key Functional Groups Molecular Weight
Target Compound (898432-26-3) 2-(4-Fluorophenyl)-2-(4-methylpiperazinyl)ethyl 2-Nitrophenyl Nitro, Fluorine, Piperazine 432.9
GMC-4 1,3-Dioxoisoindolin-2-yl 4-Fluorophenyl Isoindoline, Fluorine ~300 (estimated)
Compound 19 (376.9 [M+H]⁺) 2-Bromophenyl 4-Methoxyphenethyl Bromine, Methoxy 376.9
BNM-III-170 4-Chloro-3-fluorophenyl (1R,2R)-2-(guanidinomethyl)-5-(methylamino)indenyl Chlorine, Fluorine, Guanidine Not reported
Compound 2c 2-Fluoro-4-(pyridinyloxy)phenyl Methylferrocenyl Ferrocene, Fluorine ~600 (estimated)

Key Observations:

  • The 2-nitrophenyl group in the target compound is unique among the listed analogs, which typically feature halogens (Cl, Br), methoxy, or aromatic heterocycles at N2. This nitro group may enhance binding to electron-deficient biological targets .
  • Compared to flavoring oxalamides (e.g., S336 ), the target lacks a pyridinyl or dimethoxybenzyl group, indicating divergent applications.

Pharmacological Potential:

  • Enzyme Inhibition : Piperazine-containing oxalamides (e.g., BNM-III-170 ) are associated with antiviral or enzyme-modulating activity. The target’s 4-methylpiperazine may similarly interact with cytochrome P450 isoforms or kinases.
  • Antimicrobial Activity : GMC-series compounds () with halogenated aryl groups exhibit antimicrobial properties. The target’s 4-fluorophenyl and nitro groups could enhance such activity .
  • Toxicity Profile: Regulatory-approved oxalamides like S336 show low toxicity (NOEL = 100 mg/kg/day ).

Structure–Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 2-nitro group may improve binding to targets like kinases or GPCRs compared to electron-donating groups (e.g., methoxy in Compound 19 ).
  • Piperazine Optimization: The 4-methylpiperazine in the target contrasts with dimethylamino (Compound 15 ) or phenylpiperazine (CAS 1049369-32-5 ), which alter solubility and target specificity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of substituted intermediates. For example:

Amide Coupling : Oxalamide formation via coupling of 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine with 2-nitrophenyl oxalic acid derivatives. Protecting groups (e.g., Boc for amines) may be used to prevent side reactions .

Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product, followed by characterization via NMR and HPLC .

  • Key Considerations : Optimize solvent polarity (e.g., DMF for coupling) and stoichiometry to minimize byproducts like unreacted amines or hydrolyzed intermediates .

Q. How is the structural identity and purity of this compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine coupling patterns, piperazine ring protons) .
  • HPLC : Reverse-phase chromatography (C18 columns) with UV detection at 254 nm to assess purity (>95%) and quantify impurities (e.g., residual solvents, unreacted precursors) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ for protonated ions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Experimental Design :

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading, solvent ratio). For example, a central composite design (CCD) can model interactions between reaction time (4–8 hrs) and temperature (80–120°C) .
  • Computational Guidance : Quantum mechanical calculations (DFT) to predict transition states and identify rate-limiting steps, such as steric hindrance from the 2-nitrophenyl group .
    • Case Study : A 20% yield increase was achieved by switching from DCM to THF, reducing dipole-dipole interactions between polar intermediates .

Q. What advanced techniques are used to analyze degradation products under stressed conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS/MS to identify products (e.g., nitro group reduction to amine or piperazine ring oxidation) .
  • Stability-Indicating Assays : Use Chromolith® columns for high-resolution separation of degradants, validated per ICH guidelines .

Q. How do electronic effects of substituents influence the compound’s reactivity and stability?

  • Mechanistic Analysis :

  • Spectroscopic Studies : UV-Vis spectroscopy to track electronic transitions (e.g., nitro group’s π→π* absorption at ~300 nm) under varying pH conditions .
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. The 4-fluorophenyl group’s electron-withdrawing nature may destabilize the amide bond under acidic conditions .

Q. What strategies are employed to study in vitro receptor binding or enzyme inhibition?

  • Biological Assays :

  • Radioligand Binding : Use tritiated analogs to measure affinity for targets like serotonin or dopamine receptors, with Ki values calculated via Scatchard plots .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET for protease activity) .

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